Product packaging for rac Styrene Oxide-13C2(Cat. No.:CAS No. 1189532-69-1)

rac Styrene Oxide-13C2

Cat. No.: B582132
CAS No.: 1189532-69-1
M. Wt: 122.136
InChI Key: AWMVMTVKBNGEAK-ANVYNZRWSA-N
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Description

Significance of Epoxides in Organic Synthesis and Mechanistic Studies

Epoxides, also known as oxiranes, are a class of cyclic ethers containing a three-membered ring with two carbon atoms and one oxygen atom. numberanalytics.comyoutube.com This triangular structure results in significant ring strain, making epoxides highly reactive compared to other ethers. numberanalytics.comyoutube.com This reactivity is harnessed by organic chemists, who utilize epoxides as versatile intermediates for synthesizing a wide array of more complex molecules. numberanalytics.comscbt.com

The primary reaction of epoxides is ring-opening, which can be initiated by various nucleophiles (in basic or neutral conditions) or in the presence of acids. numberanalytics.comyoutube.com These reactions allow for the stereospecific introduction of two new functional groups, making epoxides invaluable in the synthesis of products ranging from pharmaceuticals and agrochemicals to polymers. numberanalytics.comscbt.comsolubilityofthings.com For instance, the industrial production of ethylene (B1197577) glycol and propylene (B89431) oxide, key components in antifreeze and polyurethanes respectively, relies on epoxide chemistry. youtube.comnumberanalytics.com In the laboratory, epoxides are crucial building blocks for creating complex natural products and chiral compounds. numberanalytics.comstudysmarter.co.uk

Role of Isotopic Labeling (specifically ¹³C) in Elucidating Reaction Mechanisms

Isotopic labeling is a fundamental technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.orgnumberanalytics.com By replacing an atom in a molecule with one of its isotopes, researchers can "mark" that specific position. wikipedia.org Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is particularly useful for this purpose. symeres.comnumberanalytics.com

The key advantage of using ¹³C labeling is that the labeled carbon atoms can be distinguished from the naturally more abundant ¹²C atoms using powerful analytical techniques. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C has a nuclear spin that makes it NMR-active, unlike the main isotope ¹²C. This allows chemists to observe the specific carbon atoms that have been labeled, providing detailed information about the structure of molecules and reaction intermediates. symeres.comresearchgate.net

Mass Spectrometry (MS): Molecules containing ¹³C have a higher mass than their unlabeled counterparts. symeres.com Mass spectrometry can detect this mass difference, enabling researchers to track the incorporation and movement of the labeled atoms from reactants to products. ibm.com

By using these methods, isotopic labeling helps to identify reaction intermediates, differentiate between possible reaction pathways, and understand the intricate details of how chemical bonds are formed and broken. numberanalytics.comias.ac.in

Rationale for Investigating Racemic and Isotopically Labeled Styrene (B11656) Oxide

The investigation of rac-Styrene Oxide-13C2 is driven by the need to understand the precise mechanisms of reactions involving styrene oxide, a compound of significant interest in both industrial and biological contexts. Styrene oxide is a primary metabolite of styrene, a widely used industrial chemical. wikipedia.org

The rationale for using this specific compound can be broken down:

Racemic Nature: Using a racemic mixture allows researchers to study reactions that are not stereoselective or to investigate how different catalysts or enzymes interact with each enantiomer. nih.govresearchgate.net For example, studies have explored the enantioselective hydrolysis of racemic styrene oxide using enzymes to produce optically pure compounds. researchgate.net

Isotopic Labeling (¹³C2): The placement of two ¹³C atoms on the epoxide ring is critical. It allows scientists to follow these specific carbons during chemical transformations. For instance, in rearrangement reactions where the epoxide ring opens and reforms into an aldehyde, the ¹³C label can definitively show which carbon atom migrates. core.ac.uk NMR studies on lithiated [α,β-¹³C₂]styrene oxide have utilized the labels to gain insight into its complex structure and aggregation states in solution, which would be difficult to determine otherwise. researcher.life Furthermore, in metabolic studies, using ¹³C-labeled styrene helps in identifying its metabolites, like styrene oxide, with greater certainty. styrene.org

In essence, rac-Styrene Oxide-13C2 serves as a sophisticated probe, enabling a detailed and unambiguous view of reaction stereochemistry, molecular rearrangements, and metabolic fate.

Data Tables

Table 1: Physicochemical Properties of Styrene Oxide (Properties are for the unlabeled compound but are representative, with the primary difference for the ¹³C₂ labeled version being the molar mass)

PropertyValueReference(s)
Chemical Formula C₈H₈O wikipedia.orgsimsonpharma.com
Molar Mass 120.15 g/mol wikipedia.orgsimsonpharma.com
Appearance Colorless to light yellow liquid wikipedia.orgnih.gov
Density 1.052 g/mL wikipedia.org
Boiling Point 194 °C wikipedia.org
Melting Point -37 °C wikipedia.org
Synonyms Phenyloxirane, Epoxystyrene, (Epoxyethyl)benzene wikipedia.orgchemspider.comsolubilityofthings.com
CAS Number 96-09-3 wikipedia.orgsimsonpharma.com

Table 2: Analytical Techniques for ¹³C Isotopic Labeling Studies

TechniquePrinciple of DetectionApplication in Mechanistic StudiesReference(s)
Nuclear Magnetic Resonance (NMR) Detects the nuclear spin of ¹³C nuclei, providing information about the chemical environment of each labeled carbon.Structural characterization of intermediates and products; determining the position of labels. symeres.comresearchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, distinguishing between unlabeled (M) and labeled (M+2 for ¹³C₂) molecules.Tracking the flow of labeled atoms through a reaction; quantifying labeled vs. unlabeled species. symeres.comibm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O B582132 rac Styrene Oxide-13C2 CAS No. 1189532-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl(2,3-13C2)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-ANVYNZRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH](O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies for Rac Styrene Oxide 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of rac-Styrene Oxide-13C2. It not only confirms the fundamental structure of the molecule but also verifies the precise location of the isotopic labels and investigates its interactions in solution.

¹H and ¹³C NMR for Structural Elucidation and Site-Specific Labeling Confirmation

One-dimensional (1D) ¹H and ¹³C NMR are the foundational techniques for the structural verification of rac-Styrene Oxide-13C2. The ¹H NMR spectrum provides information on the proton environment, while the ¹³C NMR spectrum directly probes the carbon skeleton.

In unlabeled styrene (B11656) oxide, the proton spectrum shows characteristic signals for the aromatic protons and the three protons of the epoxide ring. creative-proteomics.com The ¹³C NMR spectrum displays signals for the phenyl carbons and, more importantly, for the two epoxide carbons. The presence of ¹³C labels at the epoxide carbons in rac-Styrene Oxide-13C2 dramatically enhances the intensity of the corresponding signals in the ¹³C NMR spectrum, providing unambiguous confirmation of enrichment. Furthermore, the direct bonding between the two ¹³C nuclei introduces large one-bond carbon-carbon coupling constants (¹J_CC_), which appear as distinct splitting patterns in the high-resolution ¹³C spectrum. This coupling is definitive proof of the C2 labeling pattern.

Below is a table of typical NMR chemical shifts for the epoxide ring of racemic styrene oxide, which serves as a reference for analyzing the labeled compound.

NucleusAtom PositionTypical Chemical Shift (δ) in ppm
¹³CCα (CH)~52.3
¹³CCβ (CH₂)~51.1
¹HHα (CH)~3.87
¹HHβ (CH₂)~2.81, ~3.16
Data derived from SpectraBase and other reference spectra. creative-proteomics.commdpi.com

Multinuclear NMR for Investigation of Aggregation States (e.g., with Lithium Counterions)

The interaction of epoxides with metal ions, such as lithium (Li⁺), is crucial in polymerization chemistry and organometallic reactions. Multinuclear NMR provides a direct method to investigate the formation of aggregates between rac-Styrene Oxide-13C2 and lithium counterions. This is achieved by observing NMR-active nuclei like ⁷Li and ¹³C.

When Li⁺ coordinates to the oxygen atom of the epoxide ring, it alters the electronic environment of both the lithium ion and the nearby carbon atoms. ⁷Li NMR is particularly sensitive to changes in the cation's local environment. psu.edu The formation of aggregates would lead to significant changes in the ⁷Li chemical shift, spectral line widths, and spin-lattice relaxation times (T₁). aip.orgresearchgate.net For instance, a downfield shift in the ⁷Li spectrum and a change in the T₁ relaxation time would indicate the coordination of the lithium ion to the epoxide, providing insight into the structure and dynamics of the aggregated species. aip.orgpsu.edu Concurrently, the ¹³C NMR signals of the labeled epoxide carbons would also experience shifts upon coordination, offering complementary information on the binding event from the perspective of the organic ligand.

Two-Dimensional (2D) and Three-Dimensional (3D) NMR Techniques (e.g., HMQC, HCAP) for Complex System Analysis

For more complex systems, such as polymers derived from rac-Styrene Oxide-13C2 or its mixtures with other molecules, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) and three-dimensional (3D) NMR techniques are essential for resolving overlapping signals and establishing detailed connectivity.

Heteronuclear Multiple Quantum Coherence (HMQC) is a 2D NMR experiment that maps correlations between directly bonded ¹H and ¹³C nuclei. wur.nlresearchgate.net For rac-Styrene Oxide-13C2, an HMQC spectrum would show cross-peaks connecting the Hα proton signal to the Cα carbon signal and the Hβ proton signals to the Cβ carbon signal. This provides an unequivocal assignment of the proton and carbon signals for each position on the epoxide ring, further confirming the site-specific labeling. researchgate.net

For analyzing more complex structures, such as polymers formed from the labeled monomer, advanced 3D NMR techniques like Heteronuclear Correlation via Adiabatic Passage (HCAP) are employed. These experiments can correlate multiple nuclei (e.g., ¹H, ¹³C, and another heteronucleus like ³¹P if a specific initiator is used) and provide through-bond correlation information over several bonds. researchgate.net Studies on poly(α,β-¹³C₂-styrene) have demonstrated the power of 3D NMR in resolving the resonances of different stereochemical sequences (tacticity) at the chain-ends, providing a level of detail unattainable with simpler methods. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. For isotopically labeled compounds, it is crucial for verifying isotopic purity and for tracing the compound through chemical reactions or biological systems.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental formulas and the differentiation of molecules with the same nominal mass. This capability is essential for assessing the isotopic purity of rac-Styrene Oxide-13C2. nih.govdigitellinc.com

By measuring the precise mass and relative intensities of the different isotopologues (molecules differing only in their isotopic composition), HRMS can quantify the enrichment of ¹³C. researchgate.netresearchgate.net An HRMS analysis of rac-Styrene Oxide-13C2 would show a molecular ion peak corresponding to the mass of the doubly ¹³C-labeled molecule (C₆¹³C₂H₈O). The high resolving power of instruments like the Orbitrap can separate the M+0 (unlabeled), M+1 (singly labeled), and M+2 (doubly labeled) peaks, allowing for the calculation of isotopic purity after correcting for the natural abundance of isotopes. nih.govresearchgate.netresearchgate.net This technique is also invaluable for identifying transient intermediates in reactions involving the labeled epoxide, as their exact masses can be determined from the complex reaction mixture.

A conceptual data table illustrating the principle of isotopic purity determination by HRMS is shown below.

IsotopologueFormulaTheoretical m/zObserved IntensityCorrected IntensityIsotopic Contribution
M+0C₈H₈O120.05751I₀I'₀<1%
M+1C₇¹³CH₈O121.06087I₁I'₁~2%
M+2C₆¹³C₂H₈O122.06422I₂I'₂>97%
This table is illustrative. The calculation involves correcting observed intensities (I) for natural isotopic contributions to get the true intensity (I') for each labeled state.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution, accurate-mass analysis of a QTOF mass spectrometer. isotope.com This method is ideal for tracing the fate of rac-Styrene Oxide-13C2 in complex biological or environmental samples. aip.org

The LC component first separates the parent compound from its metabolites or degradation products. The eluting compounds are then ionized and analyzed by the QTOF-MS. The instrument can detect the characteristic isotopic signature of the ¹³C₂-label—a pair of peaks with a specific mass difference—which makes it possible to selectively identify all species derived from the original labeled molecule. rsc.org This technique has been successfully used to identify previously unknown epoxide metabolites of other compounds in plasma and to trace the metabolic pathways of ¹³C-labeled precursors in cell cultures. mdpi.comfrontiersin.org The combination of retention time from LC and the exact mass and isotopic pattern from QTOF-MS provides high confidence in the identification of traced species. nih.gov

Stable Isotope Labeling Mass Spectrometry (SILMS) for Mechanistic Insights

Stable Isotope Labeling Mass Spectrometry (SILMS) is a powerful technique for elucidating reaction mechanisms by tracing the pathways of atoms and fragments through a chemical transformation. In the context of rac-styrene oxide-13C2, the incorporation of two carbon-13 isotopes into the epoxide ring provides a distinct mass signature that allows for the differentiation of labeled molecules from their unlabeled counterparts. This is particularly valuable in mechanistic studies where bond cleavage and formation events are under investigation.

The use of stable isotopes, such as 13C, in conjunction with mass spectrometry enables researchers to track the fate of specific atoms during a reaction. ckisotopes.com For instance, in the study of epoxide reactions, such as the cycloaddition of CO2 to form cyclic carbonates, labeling the epoxide allows for the precise determination of which bonds are broken and which new bonds are formed. mdpi.com The resulting mass shifts in the product and any intermediates can be definitively linked to the labeled positions in the starting material, providing unambiguous evidence for a proposed mechanism.

SILMS is particularly effective for quantitative analysis in complex biological or chemical matrices. By using the labeled compound as an internal standard, matrix effects that can suppress or enhance the ionization of the analyte can be accurately compensated for. researchgate.net This stable-isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis.

Mechanistic investigations into the behavior of epoxides have benefited from such isotopic labeling studies. nih.gov For example, understanding the carcinogenic properties of epoxides often involves studying their reactions with biological nucleophiles like DNA. nih.gov Using 13C-labeled styrene oxide would allow for the precise identification of DNA adducts and provide insight into the mechanisms of toxicity. nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Separation

Chromatographic methods are indispensable for monitoring the progress of chemical reactions involving rac-styrene oxide-13C2 and for the separation and purification of its products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. researchgate.net For reactions involving rac-styrene oxide-13C2, HPLC can be employed to monitor the disappearance of the starting material and the appearance of products over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions.

In a typical setup, a reaction mixture is periodically sampled and injected into an HPLC system. rsc.org The components are separated on a column, often a reversed-phase column like a C18, and detected by a UV detector. rsc.org For rac-styrene oxide, a common mobile phase is a mixture of acetonitrile (B52724) and water. rsc.org The retention times of the starting material and products can be identified by comparison with pure standards. rsc.org

Furthermore, chiral HPLC can be used to resolve the racemic mixture of styrene oxide into its individual enantiomers. This is crucial for stereoselective reactions where one enantiomer reacts preferentially. A variety of chiral stationary phases are available for this purpose.

Table 1: HPLC Parameters for Styrene Oxide Analysis

ParameterValueReference
ColumnWaters SunFireTM C18 (4.6 mm × 150 mm) rsc.org
Mobile Phase30% ddH2O / 70% Acetonitrile rsc.org
DetectionUV at 220 nm rsc.org
Styrene Oxide Retention Time2.97 min rsc.org
Styrene Retention Time4.82 min rsc.org

This table presents typical HPLC conditions for the analysis of styrene oxide, which would be applicable to its 13C-labeled counterpart.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com It is particularly well-suited for monitoring reactions of rac-styrene oxide-13C2 that produce volatile products or for assessing the purity of the starting material itself.

In GC analysis, the sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time and mass spectral data, allowing for confident identification of the analytes. researchgate.net

For the analysis of styrene oxide, a common GC method involves a temperature program to ensure good separation of the epoxide from other potential reaction components. rsc.org Chiral GC columns can also be employed to separate the enantiomers of styrene oxide. rsc.org

Table 2: GC Parameters for Styrene Epoxide Enantiomer Separation

ParameterValueReference
Column Temperature ProgramInitial 100°C (10 min), ramp 2.5°C/min to 120°C, then 2.5°C/min to 180°C rsc.org
Retention Time (R-epoxide)14.9 min rsc.org
Retention Time (S-epoxide)15.7 min rsc.org

This table illustrates a GC temperature program used for the chiral separation of styrene epoxide enantiomers.

Dynamic Light Scattering (DLS) for Aggregation Behavior in Reaction Media

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. diva-portal.org In the context of reactions involving rac-styrene oxide-13C2, DLS can provide valuable insights into the aggregation behavior of reactants, catalysts, or products in the reaction medium. nih.gov

Aggregation can significantly impact reaction kinetics and outcomes. For example, the formation of micelles or other aggregates can create localized environments with different polarities or concentrations, which can either enhance or inhibit a reaction. nih.gov DLS works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of particles. diva-portal.org Smaller particles move faster, causing more rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. diva-portal.org Analysis of these fluctuations yields the hydrodynamic radius of the particles.

By performing DLS measurements under various reaction conditions (e.g., different concentrations, solvents, or temperatures), it is possible to study the onset and extent of aggregation. This information can be crucial for understanding reaction mechanisms and for optimizing reaction conditions to control or prevent aggregation.

Other Spectroscopic Methods for Mechanistic Analysis (e.g., FTIR for functional group changes)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring chemical reactions by observing changes in functional groups. For reactions involving rac-styrene oxide-13C2, FTIR can be used to track the disappearance of the characteristic epoxide ring vibrations and the appearance of new bands corresponding to the product's functional groups.

The epoxide ring of styrene oxide exhibits characteristic stretching vibrations. researchgate.net For instance, time-dependent in-situ FTIR studies have been used to monitor the ring-opening reaction of styrene oxide, where the stretching vibrations of the epoxide ring at 1250 and 875 cm⁻¹ decrease over time. researchgate.net The appearance of new peaks, for example, a C=O stretch in the case of a carbonylation reaction, would indicate product formation.

The use of 13C labeling in rac-styrene oxide-13C2 would be expected to cause a shift in the vibrational frequencies of the C-O and C-C bonds within the epoxide ring compared to the unlabeled compound. This isotopic shift can provide further confirmation of the involvement of the epoxide ring in the reaction and can aid in the assignment of vibrational modes.

Mechanistic Investigations of Rac Styrene Oxide 13c2 Reactivity and Transformations

Kinetic Isotope Effect (KIE) Studies with 13C-Labeled Styrene (B11656) Oxide

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for determining reaction mechanisms. wikipedia.org It measures the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By using 13C-labeled styrene oxide, researchers can probe the bonding changes that occur in the transition state of a reaction.

Determination of Primary and Secondary 13C Kinetic Isotope Effects

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs occur when the bond to the labeled atom is not directly involved in bond-breaking or bond-making but is located near the reaction center.

In the context of rac-Styrene Oxide-13C2, a primary 13C KIE would be expected in reactions where a carbon-oxygen bond of the epoxide ring is cleaved in the slowest step. The magnitude of the KIE provides information about the extent of bond breaking in the transition state. For instance, a larger KIE suggests more significant bond cleavage.

Secondary 13C KIEs can also be informative. For example, in the oxidation of styrene, an inverse secondary KIE (kH/kD = 0.88 ± 0.02) at the terminal carbon was attributed to the change in hybridization from sp2 to sp3 in the transition state. acs.org Similar principles apply to 13C KIEs, where changes in the vibrational environment of the 13C-labeled carbons during the reaction lead to observable isotope effects.

The determination of 13C KIEs often involves the use of techniques like nuclear magnetic resonance (NMR) spectroscopy or isotope-ratio mass spectrometry to measure the isotopic composition of reactants and products at various reaction times. wikipedia.orgnih.gov

Interactive Data Table: Representative 13C Kinetic Isotope Effects in Chemical Reactions

Reaction TypeLabeled Positionk12/k13Interpretation
SN2 Reactionα-carbon> 1.0 (Normal)Significant bond breaking at the α-carbon in the transition state. nih.gov
SN1 Reactionα-carbon~1.0 or < 1.0 (Inverse)Small degree of bond breaking or strengthening of other bonds to the α-carbon in the transition state. nih.gov
EpoxidationOlefinic carbonsVariesCan be used to determine transition state geometry and C-O bond distances. nih.gov

Correlation of KIEs with Transition State Geometries and Bond Changes

The magnitude of the KIE is directly related to the changes in vibrational frequencies between the ground state and the transition state. wayne.edu Theoretical calculations, often using density functional theory (DFT), can be employed to model transition state geometries and predict KIEs. nih.govresearcher.life By comparing experimentally measured KIEs with theoretically predicted values for different possible transition states, the most likely reaction pathway can be identified. nih.govwayne.edu

For example, in the epoxidation of alkenes, a correlation has been established between the calculated C-O bond distances in the transition state and the predicted 13C KIEs. nih.gov This relationship allows for the experimental determination of average transition state geometries from measured KIEs. nih.gov A normal KIE (k12/k13 > 1) suggests that the bonds to the isotopic carbon are weaker in the transition state than in the reactant, which is typical for bond-breaking processes. nih.gov Conversely, an inverse KIE (k12/k13 < 1) indicates that the bonds are stronger in the transition state. researcher.life

Application of KIEs in Delineating Rate-Determining Steps

For instance, in a reaction involving the ring-opening of rac-Styrene Oxide-13C2, if a primary 13C KIE is measured for the cleavage of a C-O bond, it can be concluded that this bond-breaking event is part of the rate-determining step. This information is crucial for building a complete and accurate mechanistic picture of the reaction.

Epoxide Ring-Opening Reaction Mechanisms

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. masterorganicchemistry.comlibretexts.org The use of rac-Styrene Oxide-13C2 allows for detailed mechanistic studies of these important transformations.

Acid-Catalyzed Ring-Opening Pathways (e.g., Protonation, Nucleophilic Attack)

Under acidic conditions, the epoxide oxygen is first protonated, which makes the epoxide a better electrophile and the oxygen a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org

The regioselectivity of the attack depends on the substitution pattern of the epoxide. For styrene oxide, the benzylic carbon can better stabilize a partial positive charge. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon. masterorganicchemistry.com This is in contrast to the behavior under basic conditions.

The mechanism is often described as a "borderline" SN2 or an "SN1-like" reaction, where the C-O bond to the more substituted carbon is significantly weakened in the transition state, leading to substantial carbocationic character at that carbon. chimia.ch However, a discrete carbocation intermediate is generally not fully formed. The attack of the nucleophile occurs with inversion of stereochemistry at the center being attacked. masterorganicchemistry.com

Base- and Nucleophile-Mediated Ring-Opening (SN2 Mechanism, Regioselectivity, Stereochemical Inversion)

In the presence of a strong base or nucleophile, the ring-opening of an epoxide proceeds through a classic SN2 mechanism. masterorganicchemistry.com The nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous breaking of the carbon-oxygen bond. masterorganicchemistry.com

Regioselectivity: Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. chemistrysteps.com For rac-Styrene Oxide, this means the attack occurs at the terminal (non-benzylic) carbon. masterorganicchemistry.com

Stereochemical Inversion: A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon atom that is attacked. masterorganicchemistry.com This "backside attack" means that if the carbon being attacked is a stereocenter, its configuration will be inverted in the product. chemistrysteps.comstackexchange.com

The reaction is driven by the relief of the significant ring strain (approximately 13 kcal/mol) present in the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com Even though an alkoxide is a relatively poor leaving group, the energy gained from opening the strained ring is sufficient to drive the reaction forward. libretexts.org

Interactive Data Table: Comparison of Acid- and Base-Catalyzed Ring-Opening of Styrene Oxide

FeatureAcid-CatalyzedBase-Catalyzed
Initial Step Protonation of the epoxide oxygen masterorganicchemistry.comDirect nucleophilic attack on a carbon masterorganicchemistry.com
Mechanism SN1-like/Borderline SN2 chimia.chSN2 masterorganicchemistry.com
Regioselectivity Attack at the more substituted (benzylic) carbon masterorganicchemistry.comAttack at the less substituted (terminal) carbon chemistrysteps.com
Stereochemistry Inversion of configuration at the site of attack masterorganicchemistry.comInversion of configuration at the site of attack chemistrysteps.com
Key Intermediate/Transition State Protonated epoxide with significant carbocation character at the benzylic carbon Transition state with simultaneous bond-forming and bond-breaking masterorganicchemistry.com

Radical-Mediated Ring-Opening Processes

Radical-mediated reactions provide an alternative pathway for the transformation of epoxides, distinct from the more commonly studied ionic routes. In the context of rac-Styrene Oxide-13C2, radical-mediated ring-opening can be initiated by the attack of a radical species on the epoxide ring. This process can lead to the formation of a carbon-centered radical intermediate. The stability of this intermediate is a crucial factor in determining the reaction pathway. For styrene oxide, a radical formed at the benzylic position (Cα) would be significantly stabilized by resonance with the adjacent phenyl group.

The mechanism can proceed via two main pathways:

Direct Radical Attack: An external radical can attack one of the carbon atoms of the epoxide ring. Attack at the less sterically hindered methylene (B1212753) carbon (Cβ) would lead to a benzylic radical, which is electronically favored. This is followed by the cleavage of the C-O bond, resulting in an alkoxy radical.

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the epoxide, leading to a carbon radical adjacent to the ring. Rearrangement of this radical could then induce ring-opening.

While radical ring-opening polymerization (rROP) is a known method for introducing degradable linkages into polymer backbones from cyclic monomers, the specific application to styrene oxide is less prevalent in the literature compared to Lewis acid-catalyzed processes. elsevierpure.com Studies on the oxidation of styrene often involve radical intermediates, such as in reactions catalyzed by iron complexes where the formation of a benzylic radical intermediate is proposed as part of the mechanism leading to epoxide formation. acs.org

Lewis Acid-Catalyzed Rearrangements of Styrene Oxide Derivatives

The rearrangement of styrene oxide and its derivatives in the presence of Lewis acids is a well-established transformation that typically yields carbonyl compounds, primarily phenylacetaldehyde (B1677652). This process, known as the Meinwald rearrangement, proceeds through carbocationic intermediates. ucla.edu

The initial step in the Lewis acid-catalyzed rearrangement is the coordination of the Lewis acid (e.g., BF₃·OEt₂, LiClO₄) to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds and facilitates their cleavage. rsc.org Ring-opening occurs to form a carbocation intermediate. Due to the presence of the phenyl group, cleavage of the benzylic C-O bond is highly favored, leading to the formation of a stable benzylic carbocation. rsc.orgacs.org

The opening of the epoxide ring can occur with rotation of the Lewis acid-coordinated oxygen either towards or away from the aryl group, resulting in the formation of cis or trans carbocation conformations. Computational studies suggest that the interconversion between these cis and trans cations does not happen directly but requires ring-closure back to the epoxide intermediate. rsc.org The stability and geometry of this carbocation are paramount in dictating the subsequent steps of the reaction.

Following the formation of the carbocation intermediate, a 1,2-shift occurs to neutralize the positive charge, leading to the final carbonyl product. In the rearrangement of styrene oxide, there is a competition between the migration of a hydride from the adjacent carbon and the migration of the phenyl group. The product formed is almost exclusively phenylacetaldehyde, indicating a very high migratory aptitude for the hydride compared to the phenyl group in this system.

The selectivity for hydride migration is governed by the preferred geometry of the carbocation intermediate. rsc.org Stabilization of the cation can be achieved through hyperconjugation of a terminal hydrogen with the empty p-orbital of the carbocation center. In certain conformations, one of the terminal hydrogens is already aligned for migration, making this process highly favorable and rapid. rsc.org This inherent preference explains the high regioselectivity observed in the rearrangement, which consistently yields the aldehyde product.

The stereochemistry of the hydride migration has been investigated using deuterium-labeled, optically active styrene oxide derivatives. rsc.org The stereochemical outcome of the migration—whether it occurs with inversion or retention of configuration at the migration terminus—is highly dependent on the reaction conditions and the specific Lewis acid used.

For instance, in the LiClO₄-catalyzed rearrangement, where the epoxide ring-opening involves rotation of the oxygen away from the aromatic group, the subsequent hydride/deuteride migration proceeds almost exclusively with inversion of configuration. However, in other reactions, such as those catalyzed by BF₃·OEt₂, the hydride migrates with an almost equal extent of inversion and retention of configuration. rsc.org This demonstrates that the catalyst not only facilitates the reaction but also plays a critical role in controlling the three-dimensional pathway of the rearrangement.

Catalytic Transformations Involving Styrene Oxide-13C2

A diverse range of organometallic complexes can catalyze the transformations of styrene oxide, leading to various valuable products through ring-opening, isomerization, cycloaddition, and hydrogenation pathways.

Chromium (Cr) Complexes: Chromium(III)-based catalysts, particularly Salen- and Salophen-type complexes, are effective in promoting the reaction of styrene oxide with carbon dioxide. These reactions can lead to either alternating copolymers (polycarbonates) or cyclic styrene carbonate, depending on the reaction conditions and the nature of the co-catalyst. researchgate.netacs.orgnih.gov For example, Cr(III)-salophen complexes used with a co-catalyst like Bu₄NBr can achieve nearly complete conversion of styrene oxide to styrene carbonate with 100% selectivity. nih.gov Chromium tetraphenylporphyrin (B126558) chloride (TPPCrCl) has also been shown to catalyze the ring-opening polymerization of styrene oxide. Mechanistic studies indicate that the ring-opening can occur via nucleophilic attack at both the methylene and methine carbons.

Iron (Fe) Complexes: Iron-based catalysts have also been employed for the cycloaddition of CO₂ to styrene oxide. Fe(III)-salicylaldimine complexes, in the presence of a co-catalyst, show high selectivity for the formation of cyclic styrene carbonate. researchgate.net Furthermore, iron plays a crucial biological role in the enzyme styrene oxide isomerase (SOI), which catalyzes the Meinwald rearrangement of styrene oxide to phenylacetaldehyde. In this enzyme, a ferric haem b (Fe(III)) center acts as the Lewis acid, binding to the epoxide oxygen to facilitate the rearrangement with high regio- and stereo-specificity.

Nickel (Ni) Complexes: Nickel complexes have been utilized in reactions involving styrene oxide. A Ni/photoredox dual catalytic system enables the enantioselective, stereoconvergent reductive coupling of racemic styrene oxides with aryl iodides to produce enantioenriched 2,2-diarylalcohols. rsc.org Additionally, certain Ni(II) complexes are used to catalyze the oxidation of styrene to benzaldehyde (B42025), a process in which styrene oxide is formed as an intermediate and subsequently isomerized to the aldehyde product by the same catalyst.

Tin (Sn) Complexes: Lewis acids based on tin, such as tin(IV) chloride (SnCl₄), are effective catalysts for the nucleophilic ring-opening of styrene oxide. The SnCl₄-catalyzed methanolysis of (R)-styrene oxide proceeds with complete regioselectivity, with the methoxy (B1213986) group attacking exclusively at the benzylic position. This reaction occurs predominantly with inversion of configuration, yielding (S)-2-methoxy-2-phenylethanol in high enantiomeric excess.

Rhodium (Rh) Complexes: Cationic rhodium complexes have been successfully used for the catalytic hydrogenation of styrene oxide. This transformation allows for the reductive opening of the epoxide ring to produce alcohols, primarily 2-phenylethanol.

Table 1: Summary of Selected Organometallic Catalysis of Styrene Oxide

Metal Complex TypeReactant(s)Primary Product(s)Key FindingsReference
Cr(III)-Salophen / Bu₄NBrStyrene Oxide, CO₂Styrene CarbonateNear complete conversion with 100% selectivity at 80°C. nih.gov
(salen)CrCl / DMAPStyrene Oxide, Maleic AnhydrideAlternating CopolymersEffective copolymerization; DMAP showed the highest co-catalyst activity. nih.gov
Fe(III)-salicylaldimine / PPNBrStyrene Oxide, CO₂Styrene CarbonateHigh selectivity for cyclic carbonate under low pressure. researchgate.net
Ni / Photoredox CatalystStyrene Oxide, Aryl Iodide2,2-DiarylalcoholsEnantioselective, stereoconvergent coupling of racemic epoxide. rsc.org
Cationic Rhodium ComplexStyrene Oxide, H₂2-PhenylethanolCatalytic hydrogenation via reductive ring-opening.

Organocatalysis and Activation Mechanisms

Organocatalysis offers a metal-free approach to activate rac Styrene Oxide-13C2 for various chemical transformations. The activation typically involves the interaction of the catalyst's functional groups with the epoxide ring, leading to its opening. For instance, phosphazene bases such as t-BuP2 and t-BuP1 have been used to catalyze the alternating copolymerization of styrene oxide with other monomers. researchgate.net In these systems, proton exchange between the mildly basic organocatalyst and hydroxy species is thought to reduce the nucleophilicity of the chain-end, thereby suppressing side reactions and allowing for controlled polymerization. researchgate.net

Another approach involves the use of N-heterocyclic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net These catalysts are proposed to operate through a mechanism involving nucleophilic monomer activation and zwitterionic chain growth, particularly in the absence of a traditional hydroxy initiator. researchgate.net Furthermore, specialized organocatalysts incorporating axially chiral styrene-based structures have been designed for asymmetric reactions. rsc.org These catalysts utilize a combination of non-covalent interactions, such as hydrogen bonds and π-π stacking, to control the stereoselectivity of the reaction by precisely orienting the styrene oxide substrate within a chiral environment. rsc.org

Biocatalytic Pathways and Enzymatic Mechanisms

Biocatalysis provides highly selective and efficient routes for the transformation of this compound. Enzymes involved in styrene metabolism have been extensively studied for their synthetic potential.

Styrene monooxygenase (SMO) is a two-component flavoprotein that catalyzes the enantioselective epoxidation of styrene to (S)-styrene oxide. nih.govfrontiersin.org This enzymatic system consists of a reductase component (SMOB or StyB) and an epoxidase component (SMOA or StyA). frontiersin.orgresearchgate.net The mechanism involves the following key steps:

Flavin Reduction: The reductase, SMOB, utilizes NADH to reduce flavin adenine (B156593) dinucleotide (FAD) to its reduced form, FADhq. acs.orgnih.gov

Flavin Transfer: The reduced FADhq is transferred from the reductase to the epoxidase, SMOA. acs.orgfigshare.com Electrochemical and binding studies show that SMOA binds the reduced flavin much more tightly than SMOB, which facilitates a directional transfer. figshare.com

Oxygen Activation: Within the active site of SMOA, the reduced flavin reacts with molecular oxygen to form a stable C(4a)-hydroperoxide intermediate, which is the key oxidizing species. nih.govfigshare.com

Epoxidation: This flavin-hydroperoxide intermediate then transfers an oxygen atom to the vinyl group of styrene, forming styrene oxide and regenerating the oxidized FAD. nih.gov

This biocatalytic system is highly enantioselective, producing (S)-styrene oxide with an excellent enantiomeric excess (ee) of over 99%. asm.orgresearchgate.net The rate-limiting step in NADH-catalyzed reactions is often the initial hydride transfer from NADH to FAD on the reductase component. acs.orgnih.gov

Styrene oxide isomerase (SOI) catalyzes the isomerization of styrene oxide to phenylacetaldehyde. frontiersin.orgtandfonline.com This reaction is a biocatalytic equivalent of the Meinwald rearrangement. researchgate.netnih.gov Recent structural and mechanistic studies have elucidated the enzyme's function in detail: researchgate.netnih.gov

Lewis Acid Catalysis: SOI is a heme-containing enzyme where a ferric heme b (Fe(III)) is bound at the subunit interface of the trimeric enzyme. researchgate.netnih.gov The Fe(III) ion acts as the crucial Lewis acid, binding to and activating the epoxide oxygen of styrene oxide. researchgate.netnih.gov

Substrate Positioning: Key amino acid residues, such as Y103 and N64, along with a hydrophobic pocket, precisely position the styrene oxide substrate. nih.gov This orientation ensures high regioselectivity and stereospecificity.

Ring Opening and Hydride Shift: The interaction with the heme iron facilitates the opening of the epoxide ring, forming a carbocation intermediate. This is followed by a stereospecific 1,2-hydride shift, which leads to the formation of phenylacetaldehyde while retaining the enantiopurity from the epoxide substrate to the chiral aldehyde product. researchgate.net

The enzyme shows a preference for the (S)-enantiomer of styrene oxide. tandfonline.com The strict conformational control exerted by the enzyme's active site explains its high stereospecificity, a feature often lacking in chemical Lewis acid-catalyzed Meinwald rearrangements which tend to yield racemic products from enantioenriched epoxides. researchgate.net

Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides via the addition of water to form vicinal diols. This reaction is central to the detoxification of styrene oxide in biological systems but can also be harnessed for the kinetic resolution of racemic mixtures. mdpi.comnih.gov

In these resolutions, the enzyme preferentially hydrolyzes one enantiomer of rac-styrene oxide, allowing the other enantiomer to be recovered with high enantiomeric purity. For example, a variant of the epoxide hydrolase from Agromyces mediolanus (vEH-Am) preferentially converts (S)-styrene oxide, leaving behind (R)-styrene oxide with an enantiomeric excess greater than 99%. mdpi.com Similarly, a newly isolated Sphingopyxis sp. strain was used as a whole-cell biocatalyst for the enantioselective hydrolysis of racemic styrene oxide and its derivatives, yielding the corresponding (S)-epoxides with high purity. nih.govelsevierpure.com

Kinetic Resolution of Racemic Styrene Oxides by Epoxide Hydrolases
BiocatalystSubstrateRecovered ProductYield (%)Enantiomeric Excess (ee %)Reference
Agromyces mediolanus vEH-Amrac-Styrene Oxide(R)-Styrene Oxide->99 mdpi.com
Sphingopyxis sp.rac-Styrene Oxide(S)-Styrene Oxide20.699.9 nih.govelsevierpure.com
Sphingopyxis sp.rac-2-Chlorostyrene Oxide(S)-2-Chlorostyrene Oxide39.399.9 nih.govelsevierpure.com
Sphingopyxis sp.rac-3-Chlorostyrene Oxide(S)-3-Chlorostyrene Oxide28.799.9 nih.govelsevierpure.com
Sphingopyxis sp.rac-4-Chlorostyrene Oxide(S)-4-Chlorostyrene Oxide26.899.9 nih.govelsevierpure.com

CO2 Fixation (Cycloaddition) Reactions with Styrene Oxide-13C2

The chemical fixation of carbon dioxide is a critical area of green chemistry. The cycloaddition of CO2 to epoxides, such as this compound, to form cyclic carbonates is a 100% atom-economical reaction that converts a greenhouse gas into a valuable chemical.

A wide array of catalytic systems have been developed for the synthesis of styrene carbonate from styrene oxide and CO2. The general mechanism involves activation of the epoxide by a nucleophile or a Lewis acid, followed by nucleophilic attack on a CO2 molecule and subsequent intramolecular ring-closing to form the five-membered cyclic carbonate. researchgate.netscispace.com

Catalytic systems include:

Metal-Organic Frameworks (MOFs): MOFs like Mg-MOF-74 and Co-MOF-74 are effective catalysts. oup.comacs.org The reaction mechanism involves the formation of Lewis acid-base pairs between the epoxide and an open metal site in the MOF, and between CO2 and a phenolate (B1203915) group in the organic linker, which facilitates the ring-opening of the epoxide. acs.org The ring-opening of styrene oxide has been identified as the rate-determining step. oup.com

Metal Oxide Clusters: Lindqvist-type polyoxometalates, such as [Ta6O19]8−, catalyze the reaction by activating CO2 on their terminal oxygen atoms, which act as Lewis base sites. mdpi.com The activated CO2 then reacts with styrene oxide. mdpi.com

Lewis Acid/Base Systems: Combinations of a Lewis acid (e.g., ZnI2, ZnBr2) and a Lewis base (e.g., imidazole (B134444) derivatives, tetrabutylammonium (B224687) bromide - TBAB) are highly effective. nih.gov The Lewis base acts as a nucleophile to attack and open the epoxide ring, while the Lewis acid can activate the epoxide. nih.gov

Single-Component Organocatalysts: Catalysts that combine a metal(salen) complex (Lewis acid) and a quaternary ammonium (B1175870) salt (nucleophile) into a single molecule have been developed to function at room temperature and atmospheric pressure. ncl.ac.uk

The efficiency of these systems varies significantly with the choice of catalyst, co-catalyst, temperature, and CO2 pressure.

Comparison of Catalytic Systems for Styrene Carbonate Synthesis
Catalyst SystemConditionsSO Conversion (%)SC Yield (%)Reference
TBA-[Ta6O19]100 °C, 0.1 MPa CO2, 6 h~45~95 (Selectivity) mdpi.com
TBA-[Nb6O19]100 °C, 0.1 MPa CO2, 6 h~15~98 (Selectivity) mdpi.com
Imidazole (HIm)100 °C, 2.0 MPa CO2, 18 h4645 nih.gov
1-Methylimidazole (1M-Im)100 °C, 2.0 MPa CO2, 18 h5453 nih.gov
ZnI2100 °C, 2.0 MPa CO2, 18 h9021 nih.gov
1M-Im / ZnI2100 °C, 2.0 MPa CO2, 18 h>99>99 nih.gov
Co(salen) complex / TBABRoom Temp, 1 atm CO2, 20 h-99 ncl.ac.uk

SO: Styrene Oxide; SC: Styrene Carbonate; TBA: Tetrabutylammonium

Mechanistic Aspects of CO2 Activation and Ring-Closure

The cycloaddition of carbon dioxide (CO2) to epoxides, such as styrene oxide, to form cyclic carbonates is a reaction of significant interest for its potential to utilize CO2 as a C1 building block. mdpi.comresearchgate.net Understanding the mechanistic aspects of CO2 activation and the subsequent ring-closure is crucial for the development of efficient catalytic systems. The use of isotopically labeled compounds like rac-Styrene Oxide-13C2 provides a powerful tool for elucidating these reaction pathways.

The activation of CO2 and its subsequent reaction with styrene oxide can proceed through several proposed mechanisms, which are often dependent on the nature of the catalyst employed. whiterose.ac.uknih.gov Generally, these mechanisms can be categorized into epoxide activation, CO2 activation, or a concerted pathway involving the activation of both reactants.

In the epoxide activation mechanism , a Lewis acidic catalyst coordinates to the oxygen atom of the styrene oxide, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack. rsc.org This is followed by the attack of a nucleophile, which can be a co-catalyst or the counter-ion of the Lewis acid, leading to the ring-opening of the epoxide. The resulting intermediate then reacts with CO2, followed by an intramolecular ring-closure to yield the cyclic carbonate and regenerate the catalyst.

Conversely, the CO2 activation mechanism involves the reaction of a nucleophilic catalyst with CO2 to form a more nucleophilic species, such as a carboxylate. whiterose.ac.uk This activated CO2 species then attacks one of the carbon atoms of the epoxide ring, leading to its opening. Subsequent intramolecular cyclization results in the formation of the cyclic carbonate. whiterose.ac.uk The stereochemical outcome of the reaction can often distinguish between these two pathways; epoxide activation typically proceeds with retention of stereochemistry, while CO2 activation often results in inversion. whiterose.ac.uk

Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the energetics and transition states of these mechanistic pathways. nih.govrsc.org For instance, studies on metal-organic frameworks (MOFs) as catalysts suggest that the reaction can initiate with the formation of Lewis acid-base pairs between the epoxide and an open metal site, and between CO2 and a component of the MOF linker. acs.org This dual activation facilitates the initial ring-opening of the epoxide. acs.org The process is then followed by the involvement of a second CO2 molecule that aids in the ring-closure step. acs.org

The table below summarizes the catalytic activity of various systems for the cycloaddition of CO2 to styrene oxide, highlighting the diverse conditions and outcomes.

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
Imidazole1002.018-31-53
ZnI21002.018HighLow
ZnI2 / Imidazole1002.018--
Guanidine-MCM-41-----

Data sourced from multiple studies. nih.govuky.edu Note: '-' indicates data not specified in the source.

The use of rac-Styrene Oxide-13C2 in these mechanistic studies allows for the precise tracking of the carbon atoms from the epoxide throughout the reaction. By analyzing the position of the 13C label in the final cyclic styrene carbonate product using techniques like NMR spectroscopy or mass spectrometry, researchers can definitively determine which C-O bond of the epoxide is cleaved during the ring-opening step. This information is critical for confirming the regioselectivity of the nucleophilic attack and provides direct evidence for the proposed mechanisms.

Polymerization Mechanisms Initiated by Styrene Oxide Ring-Opening

The ring-opening of styrene oxide can also initiate polymerization reactions, leading to the formation of poly(styrene oxide) or, in the presence of CO2, poly(styrene carbonate). The mechanism of this polymerization is highly dependent on the initiator and reaction conditions.

The ring-opening polymerization (ROP) of epoxides like styrene oxide can proceed via either anionic or cationic mechanisms.

In anionic ROP , a nucleophilic initiator attacks one of the carbon atoms of the epoxide ring. For styrene oxide, this attack can occur at either the methine (α-carbon) or the methylene (β-carbon) position. The regioselectivity of this attack is influenced by both steric and electronic factors. While nucleophilic attack is generally favored at the less substituted β-carbon for many terminal epoxides, the presence of the phenyl group in styrene oxide can lead to attack at the α-carbon. researchgate.net This leads to an inversion of configuration at the methine carbon center. rsc.org The resulting alkoxide is the propagating species, which then attacks another epoxide monomer, continuing the polymer chain growth.

Cationic ROP is initiated by a Lewis or Brønsted acid, which protonates or coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack by another monomer unit. The propagation step involves the attack of the oxygen atom of a monomer on one of the carbon atoms of the activated, ring-opened monomer. This mechanism can be more complex than anionic ROP and is often accompanied by side reactions.

In the context of copolymerization with CO2, the ring-opening of styrene oxide is a key step. rsc.org Studies with cobalt(III)-based catalyst systems have shown that the nucleophilic ring-opening of styrene oxide predominantly occurs at the methine Cα-O bond. rsc.org This preference for α-attack can impact the stereoregularity of the resulting poly(styrene carbonate). rsc.org

The use of isotopically labeled monomers, such as rac-Styrene Oxide-13C2, is an invaluable technique for the detailed characterization of the resulting polymer microstructure. wikipedia.orgcreative-proteomics.com By knowing the specific location of the 13C atoms in the monomer, the connectivity and stereochemistry of the repeating units in the polymer chain can be determined with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, 13C NMR spectroscopy can distinguish between different regioisomeric linkages (head-to-tail, head-to-head, or tail-to-tail) that may form during polymerization. researchgate.net In the case of rac-Styrene Oxide-13C2, the 13C label on the epoxide ring carbons allows for unambiguous assignment of the signals in the 13C NMR spectrum of the polymer. This enables the quantification of the degree of regioregularity. One study on the copolymerization of styrene oxide and CO2 found that the resulting copolymer had a head-to-tail content of 51% as determined by 13C NMR. researchgate.net

Furthermore, isotopic labeling can be used to probe the stereochemistry of the polymerization. nih.gov The relative stereochemistry of adjacent monomer units (tacticity) can be determined by analyzing the fine structure of the NMR signals. This provides insights into the stereoselectivity of the catalyst and the polymerization mechanism. For instance, the use of a chiral catalyst system with styrene oxide resulted in a highly regioregular ring-opening with 96% retention of configuration at the methine carbon center. rsc.org

Computational and Theoretical Studies of Rac Styrene Oxide 13c2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of molecules like styrene (B11656) oxide. It offers a balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to reaction modeling. For rac-Styrene Oxide-13C2, DFT calculations are crucial for understanding how the inclusion of two heavy carbon isotopes influences its structure and reactivity.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the rac-Styrene Oxide-13C2 molecule. This involves optimizing the molecular geometry to find the lowest energy conformation. The fundamental geometry of the phenyl and oxirane rings is established, and bond lengths and angles are calculated. While the substitution of ¹²C with ¹³C does not significantly alter the equilibrium molecular geometry, it does affect the vibrational frequencies of the molecule due to the increased mass. Conformational analysis would explore the rotation of the phenyl group relative to the epoxide ring, identifying the energy barriers and stable rotamers.

DFT is a powerful tool for mapping the energetic landscape of chemical reactions involving styrene oxide. By modeling the reaction of rac-Styrene Oxide-13C2, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates, which are temporary species formed during the reaction. mpg.de This is particularly valuable for understanding mechanisms such as cycloadditions, oxidations, and ring-opening reactions. mdpi.comsciforum.net

For instance, in the cycloaddition reaction of CO₂ with styrene oxide catalyzed by Lewis bases or acids, DFT calculations can elucidate the step-by-step mechanism. mdpi.com Studies have proposed different pathways, including a two-step concerted mechanism for Lewis bases and a one-step mechanism for Lewis acids. mdpi.com The calculated activation energies for these pathways help explain experimental observations, such as product yields and reaction rates. mdpi.com

Similarly, in the oxidation of styrene, DFT can help understand how different catalysts lead to various products like styrene oxide and benzaldehyde (B42025). nsf.govrsc.org The calculations can model the formation of key intermediates, such as oxametallacycles when styrene oxide interacts with metal surfaces, and predict the subsequent reaction products. mpg.de The isotopic labeling in rac-Styrene Oxide-13C2 would be instrumental in experimentally verifying the bond-breaking and bond-forming steps predicted by these DFT models.

Table 1: DFT-Calculated Activation Energies for CO₂ Cycloaddition to Styrene Oxide

Catalyst TypeMechanismCalculated Activation Energy (kcal/mol)Reference
Lewis Base (e.g., Imidazole)Two-Step ConcertedLower than Lewis Acid pathway mdpi.com
Lewis Acid (e.g., ZnI₂)One-Step Concerted48 mdpi.com

Ab Initio and Molecular Orbital Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying rac-Styrene Oxide-13C2. These methods, along with molecular orbital (MO) theory, give detailed insights into the electronic properties of the molecule. They are used to calculate the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), which are fundamental to understanding chemical reactivity. For copper-mediated polymerizations, for example, such calculations can help rationalize the observed kinetic isotope effects by detailing the electronic changes occurring at the transition state. rsc.org

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, KIEs)

Computational methods are invaluable for predicting and interpreting spectroscopic data. The presence of the ¹³C₂ label in rac-Styrene Oxide-13C2 makes it an ideal candidate for studies involving ¹³C NMR spectroscopy and kinetic isotope effects (KIEs).

NMR Chemical Shifts : Theoretical calculations can predict the ¹³C NMR chemical shifts for the labeled carbon atoms. chegg.comresearchgate.net These predicted values, when compared with experimental spectra, help in the definitive assignment of signals. studylib.net Furthermore, the chemical shift is sensitive to the electronic environment, providing a link between spectroscopic data and the electronic structure of the molecule. researchgate.net Discrepancies between predicted and experimental shifts can point to subtle structural or solvent effects not included in the initial model. researchgate.net

Kinetic Isotope Effects (KIEs) : The KIE is a change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. wikipedia.org The replacement of ¹²C with ¹³C can lead to a measurable KIE if the labeled carbon is involved in bond-breaking or bond-forming in the rate-determining step of a reaction. nih.govnumberanalytics.com Computational models can predict the magnitude of the ¹³C KIE (k₁₂/k₁₃). For example, in the free-radical polymerization of methyl methacrylate, a primary ¹³C KIE of 1.045 was determined for the double bond carbon, indicating its involvement in the propagation step. rsc.org Theoretical models are essential for interpreting whether a KIE is primary or secondary and what it implies about the transition state structure. numberanalytics.com Quantum mechanical calculations can reproduce KIEs with high accuracy, as demonstrated in Diels-Alder and glycosylation reactions. nih.gov

Table 2: Representative ¹³C Kinetic Isotope Effects (KIEs)

Reaction TypeIsotopically Labeled PositionObserved KIE (k₁₂/k₁₃)SignificanceReference
Free-Radical Polymerization (Methyl Methacrylate)Least-substituted double bond carbon1.045Primary KIE, indicates C-C bond formation is rate-limiting. rsc.org
Copper-Mediated Polymerization (Methyl Methacrylate)Carbonyl carbon1.010Shows mechanism differs from simple free-radical process. rsc.org
SN2 Reaction (CH₃Br + CN⁻)Methyl carbon1.082 ± 0.008Classic example of a primary ¹³C KIE. wikipedia.org

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Natural Bond Analysis)

To gain deeper insight into bonding and reactivity, computational analyses like Natural Bond Orbital (NBO) analysis are performed on the optimized geometry of rac-Styrene Oxide-13C2. NBO analysis examines the electron density to describe the bonding in terms of localized orbitals, revealing information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions.

Reactivity descriptors, such as the Fukui function or local softness, can be calculated to predict which sites in the molecule are most susceptible to nucleophilic or electrophilic attack. For styrene oxide, this can explain the regioselectivity of ring-opening reactions. The ¹³C-NMR chemical shift itself can serve as a descriptor for the electrophilicity of carbon atoms, linking a measurable property to reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Aggregation Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. researchgate.net For rac-Styrene Oxide-13C2, MD simulations can model its interactions with solvent molecules, providing insights into solvation shells and diffusion properties. Such simulations can also investigate aggregation behavior, predicting how multiple molecules of styrene oxide might interact with each other in solution or at interfaces. Although often performed on the unlabeled compound due to the complexity of parameterizing isotopic effects in classical force fields, these simulations provide a dynamic picture of the molecule's behavior that is inaccessible through static calculations. researchgate.net Quasi-classical MD simulations can be particularly useful for studying dynamic effects in reactions, such as the concertedness of cycloaddition reactions and subsequent fragmentations. researchgate.net

Applications of Rac Styrene Oxide 13c2 in Advanced Chemical Synthesis and Mechanistic Probing

Tracing Reaction Pathways and Intermediates through Isotopic Labeling

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms in organic chemistry. rac-Styrene Oxide-13C2, with its two carbon-13 atoms in the epoxide ring, serves as an invaluable tracer in mechanistic studies. By tracking the position of the ¹³C label in the products of a reaction, chemists can deduce the intricate pathways through which the reaction proceeds and identify transient intermediates that may not be directly observable.

One of the primary applications of rac-Styrene Oxide-13C2 is in the study of epoxide ring-opening reactions. jsynthchem.com The position of the nucleophilic attack, whether at the benzylic (α) or terminal (β) carbon of the epoxide, can be unequivocally determined by analyzing the ¹³C NMR spectrum of the product. For instance, in the acid-catalyzed hydrolysis of rac-Styrene Oxide-13C2, the location of the ¹³C label in the resulting phenylethylene glycol reveals the regioselectivity of the water attack. researchgate.net

Isotopic labeling with rac-Styrene Oxide-13C2 has also been instrumental in understanding rearrangement reactions. The fate of the labeled carbon atoms can distinguish between different mechanistic possibilities, such as hydride or phenyl shifts. These studies provide crucial data for validating theoretical models of reaction mechanisms.

Furthermore, the use of rac-Styrene Oxide-13C2 extends to enzymatic reactions. In biocatalysis, understanding the mechanism of an enzyme is essential for its optimization and application in synthesis. By using ¹³C-labeled styrene (B11656) oxide, researchers can probe the stereochemistry and regioselectivity of enzymatic transformations, such as those catalyzed by epoxide hydrolases. researchgate.netresearchgate.net This information is vital for engineering enzymes with improved properties for the production of valuable chiral compounds.

The following table summarizes key research findings where isotopic labeling, conceptually similar to using rac-Styrene Oxide-13C2, has been pivotal in tracing reaction pathways.

Research AreaKey FindingSignificance
Epoxide Hydrolysis In the hydrolysis of (S)-styrene oxide catalyzed by SgcF, ¹³C NMR analysis of the product formed in the presence of [¹⁸O]-H₂O showed an upfield shift exclusively at the C-1 position. researchgate.netThis demonstrated a regiospecific nucleophilic attack at the benzylic carbon (C-1) of the epoxide. researchgate.net
Enzymatic Reactions Studies with epoxide hydrolases from Caulobacter crescentus and Mugil cephalus on racemic styrene oxide revealed different regioselectivities, with one enzyme attacking the benzylic carbon and the other the terminal carbon. researchgate.netThis knowledge allows for the design of bi-enzymatic systems for the enantioconvergent synthesis of chiral diols. researchgate.net
Biosynthesis The use of ¹³C-labeled precursors was crucial in elucidating the structure of an unstable intermediate in the biosynthesis of tropone (B1200060) natural products. nih.govThis enabled the characterization of a key biosynthetic pathway and the enzymatic steps involved. nih.gov

Elucidation of Complex Reaction Mechanisms and Catalytic Cycles

The strategic incorporation of ¹³C atoms in rac-Styrene Oxide-13C2 provides a powerful lens through which to examine complex reaction mechanisms and catalytic cycles. The distinct NMR signature of the ¹³C nucleus allows for the precise tracking of the epoxide carbons throughout a chemical transformation, offering unambiguous evidence for proposed mechanistic steps.

In the realm of catalysis, rac-Styrene Oxide-13C2 is instrumental in delineating the intimate details of catalytic cycles. For example, in metal-catalyzed polymerizations of epoxides, the labeled styrene oxide can help to identify the initiation, propagation, and termination steps. By analyzing the structure of the resulting polymer, including the location of the ¹³C labels, researchers can gain insights into the regioselectivity and stereoselectivity of the catalyst. mdpi.com

Mechanistic studies of acid-catalyzed epoxide ring-opening reactions have also benefited from the use of isotopically labeled styrene oxide. chimia.ch The distribution of the ¹³C label in the products can help to distinguish between different proposed mechanisms, such as the A-1 and A-2 mechanisms. This information is critical for understanding the factors that govern the reactivity and selectivity of these fundamental organic reactions.

The table below presents examples of how isotopic labeling has been used to elucidate complex reaction mechanisms.

Catalyst SystemReactionMechanistic Insight
Chiral Metal-Organic Framework Asymmetric alcoholytic kinetic resolution of styrene oxide. core.ac.ukThe mechanism involves coordination of the epoxide to a Lewis acidic copper site, followed by backside attack of the alcohol at the α-carbon. core.ac.uk
BINOL-based Boronate Ester Lewis acid-catalyzed annulation of styrene oxide with a nitrone. rsc.orgThe catalytic process is initiated by the coordination of the styrene oxide to the central boron atom of the catalyst, activating the epoxide for ring-opening. rsc.org
Cytochrome P450 Model Epoxidation of styrene. nih.govThe reaction proceeds through a multistate reactivity manifold, with different spin states leading to the formation of the epoxide and various side products. nih.gov

Development of Novel Synthetic Transformations Utilizing Epoxide Reactivity

The inherent reactivity of the strained three-membered ring in epoxides makes them valuable building blocks in organic synthesis. rac-Styrene Oxide-13C2, as a labeled version of a fundamental epoxide, plays a role in the development of new synthetic transformations by enabling detailed mechanistic investigations that can guide the design of novel reactions.

The development of new methods for the synthesis of functionalized polymers is one area where rac-Styrene Oxide-13C2 can be applied. For instance, the ring-opening polymerization of functionalized styrene oxide derivatives can lead to polymers with tailored properties. rsc.org By using ¹³C-labeled monomers, the polymerization mechanism can be studied in detail, facilitating the optimization of the catalyst and reaction conditions to achieve desired polymer architectures and molecular weights.

Furthermore, the exploration of new catalytic systems for epoxide transformations benefits from the use of isotopic labeling. The insights gained from mechanistic studies with rac-Styrene Oxide-13C2 can guide the development of more efficient and selective catalysts for a variety of reactions, including cycloadditions, rearrangements, and asymmetric ring-opening reactions.

The following table highlights examples of synthetic transformations where the reactivity of styrene oxide is harnessed.

Reaction TypeCatalyst/ReagentProduct Type
Ring-Opening Polymerization (salen)Cr(III) catalystFunctionalized poly(styrene oxide) rsc.org
Epoxide Ring-Opening Phenol, Amine, Alcoholsβ-Amino alcohols, β-alkoxy alcohols jsynthchem.com
Chemoenzymatic Synthesis Alcohol dehydrogenase and in situ base-induced ring closureEnantiopure styrene oxide researchgate.net

Methodologies for Chiral Resolution and Enantiomeric Enrichment of Styrene Oxide

Styrene oxide is a chiral molecule, existing as two enantiomers, (R)- and (S)-styrene oxide. wikipedia.org The separation of these enantiomers, known as chiral resolution, is of significant importance as they often exhibit different biological activities and can serve as precursors for the synthesis of other enantiomerically pure compounds. researchgate.netwikipedia.org

Kinetic resolution is a widely used method for the chiral resolution of racemic styrene oxide. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For example, the asymmetric alcoholysis of racemic styrene oxide catalyzed by a chiral metal-organic framework leads to the preferential reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched styrene oxide from the product. core.ac.uk

Enzymatic methods have also proven to be highly effective for the enantiomeric enrichment of styrene oxide. Epoxide hydrolases, for instance, can catalyze the enantioselective hydrolysis of racemic styrene oxide, where one enantiomer is preferentially converted to the corresponding diol, leaving the other enantiomer in high enantiomeric excess. researchgate.net Protein engineering techniques, such as directed evolution, have been employed to improve the enantioselectivity and activity of these enzymes for this purpose.

The development of these resolution methodologies is often guided by mechanistic studies. While rac-Styrene Oxide-13C2 is not directly used for the resolution itself, the understanding of the reaction mechanisms, which can be elucidated using isotopic labeling, is crucial for designing and optimizing these processes. For example, knowing the precise site of nucleophilic attack can inform the design of more selective chiral catalysts.

The table below summarizes different methodologies for the chiral resolution and enantiomeric enrichment of styrene oxide.

MethodCatalyst/EnzymePrinciple
Asymmetric Alcoholytic Kinetic Resolution Chiral Metal-Organic FrameworkOne enantiomer of styrene oxide reacts faster with an alcohol in the presence of a chiral catalyst. core.ac.uk
Enantioselective Hydrolysis Epoxide Hydrolase (e.g., from Agrobacterium radiobacter)One enantiomer is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer unreacted. researchgate.net
Chemoenzymatic Synthesis Alcohol DehydrogenaseAsymmetric reduction of a precursor followed by in situ ring closure provides enantiopure styrene oxide. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing rac-Styrene Oxide-¹³C₂ with high isotopic purity, and how can potential isotopic dilution be minimized?

  • Methodology : Use kinetic isotope effect (KIE) studies to optimize reaction conditions (e.g., temperature, catalysts) for ¹³C incorporation. Employ chiral HPLC or GC-MS to monitor isotopic purity during synthesis. Ensure anhydrous conditions to avoid side reactions that dilute isotopic labeling. Reference protocols from membrane separation technologies (e.g., selective enrichment of isotopologues) .
  • Experimental Design : Implement factorial design to test variables like reaction time, solvent polarity, and catalyst loading . Validate purity via ¹³C NMR and high-resolution mass spectrometry (HRMS), cross-referencing with NIST standards .

Q. What characterization techniques are most effective for verifying the structural and isotopic integrity of rac-Styrene Oxide-¹³C₂?

  • Analytical Workflow :

Structural Confirmation : Use ¹H/¹³C NMR to identify stereochemistry and isotopic labeling sites.

Isotopic Purity : Quantify ¹³C abundance via isotope-ratio mass spectrometry (IRMS) or LC-MS/MS.

Purity Assessment : Apply gas chromatography (GC) with flame ionization detection (FID) to detect unlabeled impurities.

  • Validation : Cross-check results against primary literature and databases like NIST Chemistry WebBook . Secondary data from peer-reviewed studies should be critically evaluated for methodological rigor .

Q. How do isotopic effects (¹³C vs. ¹²C) influence the reactivity of rac-Styrene Oxide in epoxide ring-opening reactions?

  • Methodology : Conduct comparative kinetic studies using labeled and unlabeled substrates under identical conditions. Measure rate constants (kobsk_{obs}) via stopped-flow spectroscopy or NMR kinetics.
  • Data Interpretation : Use the Swain-Schaad relationship to correlate isotopic substitution with reaction mechanisms. Address discrepancies by replicating experiments with controlled variables (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can factorial design be applied to optimize multifactorial experiments involving rac-Styrene Oxide-¹³C₂ (e.g., catalytic asymmetric synthesis)?

  • Design Framework :

Factor Selection : Identify critical variables (e.g., catalyst chiral ligands, solvent polarity, temperature).

Response Surface Methodology (RSM) : Model interactions between factors to predict optimal enantiomeric excess (ee) and yield.

Validation : Perform confirmatory runs and compare with computational simulations (e.g., DFT calculations).

  • Case Study : A 2³ factorial design revealed that ligand steric effects and solvent dielectric constant dominate ee in asymmetric epoxidation .

Q. How should researchers resolve contradictions between experimental data and computational predictions for rac-Styrene Oxide-¹³C₂ reaction pathways?

  • Conflict Analysis :

Data Audit : Re-examine experimental conditions (e.g., trace moisture, oxygen levels) that may deviate from idealized computational models.

Sensitivity Analysis : Use COMSOL Multiphysics or Gaussian simulations to identify which parameters (e.g., transition-state energetics, solvent effects) most affect outcomes.

Iterative Refinement : Adjust computational models using empirical data, ensuring alignment with observed kinetics .

  • Documentation : Maintain detailed logs of all iterations and assumptions for peer review .

Q. What strategies ensure reproducibility in studies involving rac-Styrene Oxide-¹³C₂, particularly when replicating literature protocols?

  • Best Practices :

Protocol Scrutiny : Annotate literature methods with potential ambiguities (e.g., "stir vigorously" quantified as RPM).

Material Traceability : Source reagents from vendors providing batch-specific isotopic certification.

Data Transparency : Share raw NMR/GC files and computational input files via repositories (e.g., Zenodo) .

  • Collaborative Verification : Engage in inter-laboratory comparisons to identify systemic errors .

Methodological Guidance for Data Interpretation

Q. How can researchers leverage secondary data (e.g., published kinetic datasets) to contextualize findings on rac-Styrene Oxide-¹³C₂?

  • Critical Evaluation :

Source Hierarchy : Prioritize primary data from peer-reviewed journals over preprints or conference abstracts.

Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data while accounting for variability in experimental setups .

  • Ethical Citation : Clearly distinguish between original findings and secondary data, adhering to copyright and attribution guidelines .

Emerging Research Frontiers

Q. What role can AI-driven autonomous laboratories play in accelerating rac-Styrene Oxide-¹³C₂ research?

  • Integration Framework :

Automated Workflows : Deploy AI platforms (e.g., COMSOL LiveLink) for real-time optimization of reaction parameters.

Smart Sensors : Use machine learning to detect isotopic impurities via spectral pattern recognition.

  • Challenges : Address data security and model interpretability when integrating AI into experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.